Cas no 168902-76-9 (3-amino-2,3-dihydro-1H-inden-5-ol)
3-Amino-2,3-dihydro-1H-inden-5-ol is a substituted indane derivative featuring both amino and hydroxyl functional groups. This compound is of interest in pharmaceutical and organic synthesis due to its fused bicyclic structure, which serves as a versatile scaffold for bioactive molecules. The presence of the amino group at the 3-position and the hydroxyl group at the 5-position allows for further functionalization, making it a valuable intermediate in medicinal chemistry. Its rigid framework can enhance binding affinity in drug design, particularly for CNS-targeting compounds. The compound’s purity and stability are critical for reproducible results in research applications.
168902-76-9 structure
Product Name:3-amino-2,3-dihydro-1H-inden-5-ol
CAS No:168902-76-9
MF:C9H11NO
MW:149.189742326736
MDL:MFCD04972515
CID:65813
PubChem ID:14873462
Update Time:2025-06-07
3-amino-2,3-dihydro-1H-inden-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-1-aminoindan
- 3-amino-2,3-dihydro-1H-inden-5-ol
- 1H-inden-5-ol, 3-amino-2,3-dihydro-
- 3-Aminoindan-5-ol
- 1H-Inden-5-ol,3-amino-2,3-dihydro
- Z1198165276
- AKOS006293210
- EN300-304693
- 168902-76-9
- FT-0711105
- SCHEMBL1370804
- MOUPGBDOLGDVNW-UHFFFAOYSA-N
- PB30817
- AM9618
- DTXSID90564883
- PB32707
- N10909
-
- MDL: MFCD04972515
- Inchi: 1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2
- InChI Key: MOUPGBDOLGDVNW-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)C(CC2)N
Computed Properties
- Exact Mass: 149.08413
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.9
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.198
- Boiling Point: 292.3 °C at 760 mmHg
- Flash Point: 292.3 °C at 760 mmHg
- Refractive Index: 1.622
- PSA: 46.25
3-amino-2,3-dihydro-1H-inden-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A597538-10mg |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A597538-50mg |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A597538-100mg |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 100mg |
$ 295.00 | 2022-06-08 | ||
| Chemenu | CM288266-1g |
3-Amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 97% | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-304693-0.05g |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 95% | 0.05g |
$69.0 | 2023-09-05 | |
| Enamine | EN300-304693-0.1g |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 95% | 0.1g |
$103.0 | 2023-09-05 | |
| Enamine | EN300-304693-0.25g |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 95% | 0.25g |
$147.0 | 2023-09-05 | |
| Enamine | EN300-304693-0.5g |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 95% | 0.5g |
$231.0 | 2023-09-05 | |
| Enamine | EN300-304693-1.0g |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 95% | 1g |
$296.0 | 2023-05-03 | |
| Enamine | EN300-304693-2.5g |
3-amino-2,3-dihydro-1H-inden-5-ol |
168902-76-9 | 95% | 2.5g |
$611.0 | 2023-09-05 |
3-amino-2,3-dihydro-1H-inden-5-ol Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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